molecular formula C22H18F10N2O6 B11469515 Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate

Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate

Cat. No.: B11469515
M. Wt: 596.4 g/mol
InChI Key: FXONQMPFUWYJHM-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound enhance its binding affinity to specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-[4-({[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoyl}amino)-3-methoxyphenyl]-2-hydroxypropanoate is unique due to its complex structure and the presence of multiple fluorine atoms. This imparts high stability, reactivity, and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C22H18F10N2O6

Molecular Weight

596.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[4-[[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamoylamino]-3-methoxyphenyl]-2-hydroxypropanoate

InChI

InChI=1S/C22H18F10N2O6/c1-3-39-16(35)18(37,20(24,25)26)11-4-9-14(15(10-11)38-2)33-17(36)34-19(21(27,28)29,22(30,31)32)40-13-7-5-12(23)6-8-13/h4-10,37H,3H2,1-2H3,(H2,33,34,36)

InChI Key

FXONQMPFUWYJHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC(C(F)(F)F)(C(F)(F)F)OC2=CC=C(C=C2)F)OC)(C(F)(F)F)O

Origin of Product

United States

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